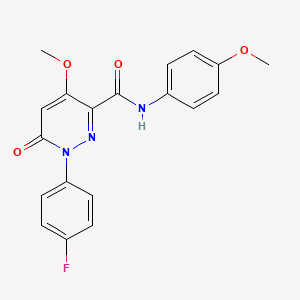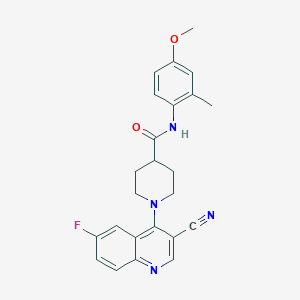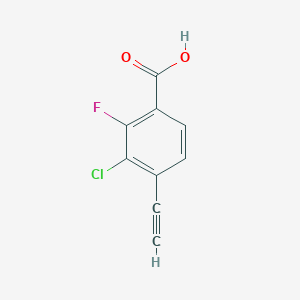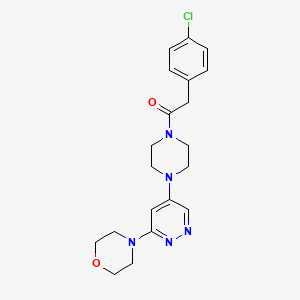
N-(4-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminothiazole-based compounds are sulfur- and nitrogen-containing heterocyclic compounds that have been widely used in drug development . They have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-aminothiazoles with various other compounds . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various analytical methods .科学研究应用
抗菌和抗真菌特性
含有噻二唑部分的化合物,如 N-(4-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺,因其抗菌和抗真菌特性而受到研究。噻二唑类化合物表现出多种生物活性,包括抗菌、抗癌、抗真菌、抗炎和抗抑郁作用。具体来说,噻二唑的衍生物已被合成,并显示出对各种细菌和真菌菌株具有显着的活性,表明其在解决感染和促进新型抗菌剂开发方面的潜力 (Ameen & Qasir, 2017)。
抗癌活性
N-(4-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺的结构与各种合成的化合物有关,这些化合物已显示出有希望的抗癌活性。例如,某些噻二唑衍生物的合成已导致对癌细胞系具有显着抑制活性的化合物,表明此类分子在癌症治疗研究中的潜力。这表明 N-(4-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)噻唑-2-基)环丙烷甲酰胺中固有的结构特征可以用来探索抗癌特性和开发新型抗癌剂 (Hassan et al., 2014)。
作用机制
Target of Action
The primary targets of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The exact mode of action of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide It’s worth noting that thiazole derivatives, which share a similar structure, are known to inhibit the activity of cyclooxygenases (cox-1, cox-2) enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The biochemical pathways affected by N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide Based on the known targets of similar compounds, it can be inferred that this compound may affect the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Result of Action
The molecular and cellular effects of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide Based on the known actions of similar compounds, it can be inferred that this compound may lead to a decrease in the production of prostaglandins, thereby reducing inflammation .
未来方向
Given the wide range of biological activities associated with 2-aminothiazole-based compounds, there is potential for further development and exploration in this area . Future research could focus on developing new synthetic strategies and exploring the potential therapeutic applications of these compounds .
属性
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSETXMIOSBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)



![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
